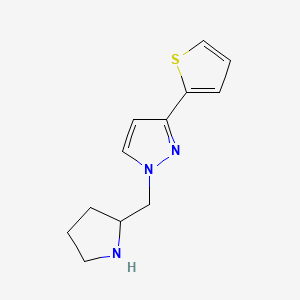

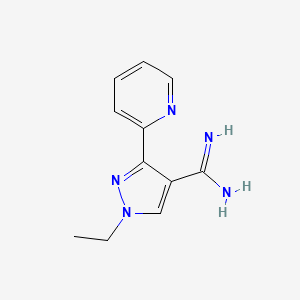

(4,4-二甲基-1-(哌啶-4-基)吡咯烷-3-基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

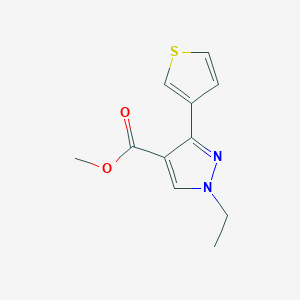

(4,4-Dimethyl-1-(piperidin-4-yl)pyrrolidin-3-yl)methanol, also known as 4-methyl-4-piperidin-3-yl-methanol, is an organic compound with a wide range of applications in both scientific research and industrial processes. This compound is primarily used as a starting material for the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as an intermediate in the synthesis of various other compounds, including drugs, vitamins, and fragrances. This compound has been studied extensively in recent years due to its potential applications in various fields.

科学研究应用

合成与表征

(4,4-二甲基-1-(哌啶-4-基)吡咯烷-3-基)甲醇在有机合成中作为一种多功能中间体,特别是在复杂杂环化合物的形成中。其独特的结构使得通过β-丙炔基氨基丙烯酸衍生物的金(I)催化环化反应可以构建多取代四氢吡啶。这些四氢吡啶可以进一步转化为具有特权药物活性固骨架的物质,展示了在化学研究的各个领域中潜在的合成应用(Matouš等,2020)。

晶体和分子结构研究

通过X射线衍射研究揭示了该化合物的结构特征,显示其结晶在单斜晶系中。这些结构洞察对于理解化合物的反应性和形成进一步化学衍生物的潜力至关重要。哌啶环的椅状构象和硫原子周围的畸变四面体几何形状突显了其化学多功能性(Naveen et al., 2015)。

催化应用

该化合物的衍生物在催化应用中表现出潜力,包括镍配合物催化乙烯寡聚化。合成具有双齿N,O型配体的镍配合物展示了该化合物在促进化学转化中的实用性,强调了其在开发更高效催化过程中的作用(Kermagoret & Braunstein, 2008)。

电合成

电化学研究探索了1-N-取代哌啶-4-酮的间接氧化,导致α-羟基酮的形成。这些发现强调了(4,4-二甲基-1-(哌啶-4-基)吡咯烷-3-基)甲醇衍生物在电合成应用中的潜力,为获得有价值的有机化合物提供了一条绿色高效的途径(Elinson et al., 2006)。

对映选择性合成的配体

该化合物还被用作对映选择性合成中的配体,展示了其在高产率和优异对映选择性下产生手性丙炔基磺酰胺的应用。这展示了其在不对称合成中的潜力,有助于创造对制药开发至关重要的对映纯化合物(Munck et al., 2017)。

作用机制

Target of Action

Compounds with similar structures, such as those containing a pyrrolidine ring, have been found to interact with various targets, including enzymes and receptors .

Mode of Action

It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles due to the different binding modes to enantioselective proteins .

Biochemical Pathways

Compounds with similar structures have been found to interact with various biochemical pathways .

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

It is known that the increased three-dimensional (3d) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation”—can influence the compound’s action .

属性

IUPAC Name |

(4,4-dimethyl-1-piperidin-4-ylpyrrolidin-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O/c1-12(2)9-14(7-10(12)8-15)11-3-5-13-6-4-11/h10-11,13,15H,3-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMTRWNSCRHODAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC1CO)C2CCNCC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

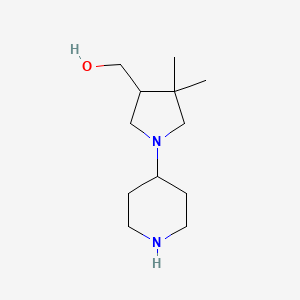

![trans-2-[(2-Chlorophenyl)amino]cyclobutan-1-ol](/img/structure/B1492756.png)